molecular formula C12H11N5O8 B14490124 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione CAS No. 65632-94-2

5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione

Cat. No.: B14490124
CAS No.: 65632-94-2
M. Wt: 353.24 g/mol
InChI Key: OEUZKOVGICADQH-UHFFFAOYSA-N
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Description

5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is a complex organic compound that belongs to the class of nitroimidazolidines This compound is characterized by the presence of a dinitrophenyl group, an ethyl group, a methyl group, and a nitro group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione typically involves the nitration of imidazolidine derivatives. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl methyl ketone in the presence of a nitrating agent such as nitric acid or a sulfuric-nitric acid mixture . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting the proton gradient across biological membranes and affecting cellular energy production . This mechanism is similar to that of other nitroaromatic compounds, which can uncouple oxidative phosphorylation and inhibit ATP synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar nitro groups.

    5-Nitroimidazole: A compound with antimicrobial properties, used in the treatment of infections.

    Nitrobenzene: An aromatic compound with nitro groups, used in the synthesis of aniline and other chemicals.

Uniqueness

5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its imidazolidine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65632-94-2

Molecular Formula

C12H11N5O8

Molecular Weight

353.24 g/mol

IUPAC Name

5-(2,4-dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione

InChI

InChI=1S/C12H11N5O8/c1-3-12(10(18)13(2)11(19)14(12)17(24)25)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6H,3H2,1-2H3

InChI Key

OEUZKOVGICADQH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1[N+](=O)[O-])C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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